Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hcl
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Overview
Description
Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO3. It is commonly used as a building block in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . Another method involves the Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate, followed by ketal hydrolysis with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, alcohols, amines, and ketones, which are valuable intermediates in organic synthesis and pharmaceutical development.
Scientific Research Applications
Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and cardiovascular diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of various bioactive compounds, which then exert their effects through binding to receptors, enzymes, or other proteins. The exact molecular targets and pathways depend on the specific bioactive compound synthesized from this precursor .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
Uniqueness
Methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of various complex molecules. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications .
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-7(6(10)11-2)3-5(9)4-8-7;/h5,8-9H,3-4H2,1-2H3;1H/t5-,7-;/m1./s1 |
InChI Key |
HJDAMQPFHBJPAT-HCSZTWNASA-N |
Isomeric SMILES |
C[C@@]1(C[C@H](CN1)O)C(=O)OC.Cl |
Canonical SMILES |
CC1(CC(CN1)O)C(=O)OC.Cl |
Origin of Product |
United States |
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